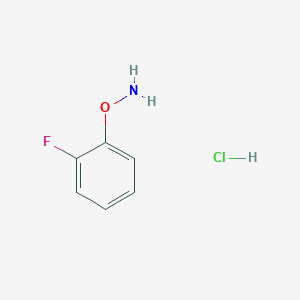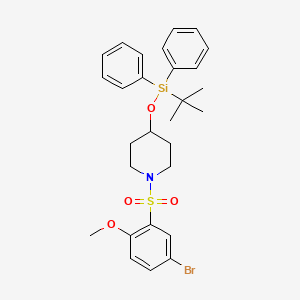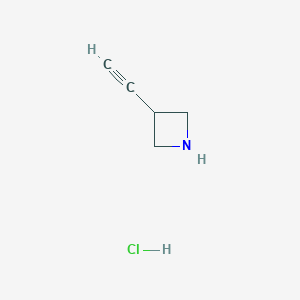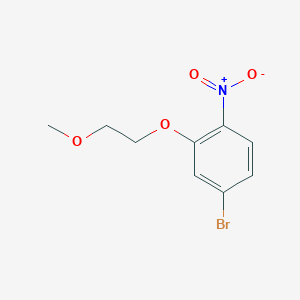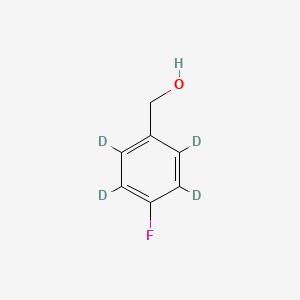
(4-フルオロフェニル-2,3,5,6-d4)メタノール
概要
説明
(4-Fluorophenyl-2,3,5,6-d4)methanol is a deuterium-labeled compound, where the hydrogen atoms at positions 2, 3, 5, and 6 on the phenyl ring are replaced with deuterium. This compound is often used in scientific research due to its unique properties, particularly in the study of metabolic pathways and reaction mechanisms .
科学的研究の応用
(4-Fluorophenyl-2,3,5,6-d4)methanol is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the behavior of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl-2,3,5,6-d4)methanol typically involves the deuteration of (4-Fluorophenyl)methanol. One common method includes the use of deuterated reagents in a hydrogen-deuterium exchange reaction. The reaction conditions often involve the use of a deuterium source such as deuterium gas (D2) or deuterated solvents under catalytic conditions .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like (4-Fluorophenyl-2,3,5,6-d4)methanol is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale hydrogen-deuterium exchange reactions, often using deuterium oxide (D2O) as the deuterium source. The reaction is typically catalyzed by a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
(4-Fluorophenyl-2,3,5,6-d4)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding deuterated hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.
Reduction: 4-Fluorotoluene.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (4-Fluorophenyl-2,3,5,6-d4)methanol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of deuterium slows down the reaction rate compared to hydrogen. This property is particularly useful in studying reaction mechanisms and metabolic pathways .
類似化合物との比較
Similar Compounds
(4-Fluorophenyl)methanol: The non-deuterated version of the compound.
(4-Fluorophenyl)ethanol: A similar compound with an ethyl group instead of a methyl group.
(4-Fluorophenyl)acetone: A related compound with a ketone functional group.
Uniqueness
(4-Fluorophenyl-2,3,5,6-d4)methanol is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of kinetic isotope effects, which can provide valuable insights into reaction mechanisms and metabolic pathways. Additionally, the deuterium labeling can enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in various fields of research .
特性
IUPAC Name |
(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMEIHVFSWOCA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)
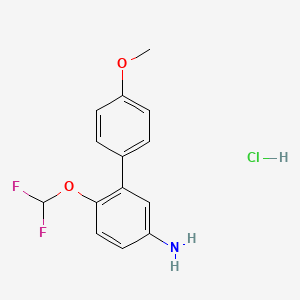
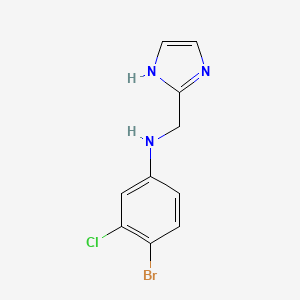
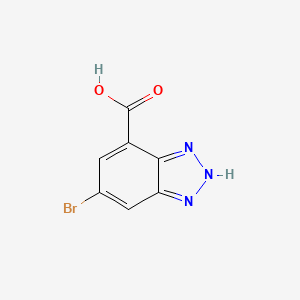
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)

